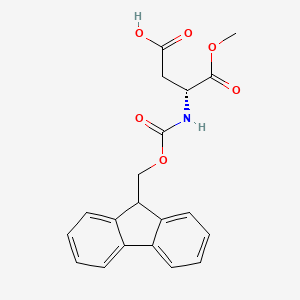

Fmoc-d-asp-ome

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-D-Asp-OMe, also known as (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It has a molecular weight of 369.37 . It is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The Fmoc-d-asp-ome molecule contains a total of 48 bonds. There are 29 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

Fmoc-D-Asp-OMe is a solid substance . It has a molecular weight of 369.37 . It is typically stored in a dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Incorporation into Solid Phase Peptide Synthesis Techniques

Fmoc-d-asp-ome is used in the synthesis of peptidyl-fluoromethyl ketones. The methodology involves coupling an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride. This technique is utilized in standard Fmoc peptide procedures .

Synthesis of Fluoromethyl Ketones

Fmoc-d-asp-ome is used as a key synthon in the synthesis of bromomethyl ketone. This enables shorter synthesis and atom economy from commercially available Fmoc-Asp(OMe)-OH .

Formulation of Biocompatible Hydrogels

Fmoc-d-asp-ome is used in the formulation of biocompatible hydrogels suitable for different biomedical applications. The final material obtained is deeply dependent on the preparation method .

Preparation of Peptide Materials

Fmoc-d-asp-ome is used in the preparation of peptide materials. The local organization of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and by the experimental conditions used to generate the supramolecular material .

pH-Controlled Ambidextrous Gelation

Fmoc-d-asp-ome is used in pH-controlled ambidextrous gelation. This application provides high thermal stability, thixotropic property, high kinetic and mechanical stability .

Use as a Drug Carrier

Fmoc-d-asp-ome is used as a drug carrier. This application provides cell viability to the selected cell type .

Wirkmechanismus

Target of Action

Fmoc-D-Asp-OMe, also known as Fmoc-protected aspartic acid methyl ester, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acids that are being modified for solid-phase peptide synthesis (SPPS). The compound acts as a protecting group for these amino acids, preventing unwanted reactions during the synthesis process .

Mode of Action

The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-D-Asp-OMe serves as a protective group for amines . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is stable under the conditions required for peptide synthesis and can be removed by base . This allows for the selective deprotection of esters to create SPPS-ready amino acids .

Biochemical Pathways

The use of Fmoc-D-Asp-OMe in peptide synthesis affects the biochemical pathways involved in the formation of peptides. The Fmoc group provides protection for the amino acids during the synthesis process, preventing unwanted side reactions . This allows for the precise assembly of amino acids into peptides, which can then be used in various biological applications.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to have low bioavailability due to its large size and hydrophobic nature .

Result of Action

The use of Fmoc-D-Asp-OMe in peptide synthesis results in the formation of precise peptide sequences. The Fmoc group protects the amino acids during synthesis, allowing for the creation of peptides with specific sequences . These peptides can then be used in various biological and medical applications, such as drug development and structure-activity relationship (SAR) studies .

Action Environment

The action of Fmoc-D-Asp-OMe is influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is stable under the oxidative conditions often used to generate peptide thioesters . It can be removed by exposure to a base . Therefore, the pH and chemical environment can significantly influence the action of Fmoc-D-Asp-OMe.

Safety and Hazards

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)

![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)

![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)

![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)